Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate
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Overview
Description
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound features an imidazo[1,2-a]pyrazine core with an ethyl acetate group attached, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate can be achieved through various synthetic routes. One common method involves the condensation of 8-methylimidazo[1,2-a]pyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate undergoes various chemical reactions, including:
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate has numerous applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme interactions and cellular pathways.
Medicine: this compound has shown potential as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their biological activity and chemical reactivity.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure and are used in medicinal chemistry for their antiviral and antibacterial properties.
Triazolo[4,3-a]pyrazines: These compounds are structurally related and have been explored for their antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which can influence its biological activity and chemical reactivity .
Biological Activity
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrazines, which are heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structural configuration that influences its biological activity. The imidazo[1,2-a]pyrazine core is characterized by a fused imidazole and pyrazine ring system, with an ethyl acetate moiety contributing to its solubility and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃O₂ |
Molecular Weight | 219.24 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has demonstrated promising results:
- Antibacterial Activity : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 15 μg/mL for certain strains .
Antitumor Activity
The potential of this compound as an antitumor agent has been explored in several studies. The compound exhibited cytotoxic effects on various cancer cell lines:
- Cytotoxicity : In vitro studies indicated that the compound had an IC50 value of approximately 12 μM against the MCF-7 breast cancer cell line . This suggests a moderate level of activity that warrants further investigation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as protein kinases and DNA topoisomerases . This inhibition can lead to disrupted cell proliferation and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the biological activity of imidazo[1,2-a]pyrazine derivatives:
- Study on Antibacterial Properties : A study conducted by Thakur et al. demonstrated that derivatives of imidazo[1,2-a]pyrazines had potent antibacterial effects against Klebsiella oxytoca and Streptococcus pyogenes, with specific derivatives showing MIC values below 10 μg/mL .
- Antitumor Activity Assessment : In a comparative study of various imidazo[1,2-a]pyrazine derivatives, this compound was found to be one of the most active compounds against the A549 lung cancer cell line, indicating its potential for further development as an anticancer agent .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)6-9-7-13-11-8(2)12-4-5-14(9)11/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
KRMUDUIDEILQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CN=C2C |
Origin of Product |
United States |
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